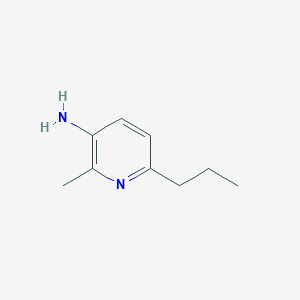
5-Bromo-8-methoxyisoquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-methoxyisoquinolin-3-ol is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyisoquinolin-3-ol typically involves the bromination of isoquinoline derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as sulfuric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-methoxyisoquinolin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5-Bromo-8-methoxyisoquinolin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-methoxyisoquinolin-3-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoisoquinoline: Similar in structure but lacks the methoxy group.
8-Methoxyisoquinoline: Similar in structure but lacks the bromine atom.
5,7-Dibromo-8-hydroxyquinoline: Contains additional bromine and hydroxyl groups, showing different biological activities.
Uniqueness
5-Bromo-8-methoxyisoquinolin-3-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
5-bromo-8-methoxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-2-8(11)6-4-10(13)12-5-7(6)9/h2-5H,1H3,(H,12,13) |
Clé InChI |
XYWUIVCJTIAYRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC(=O)NC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


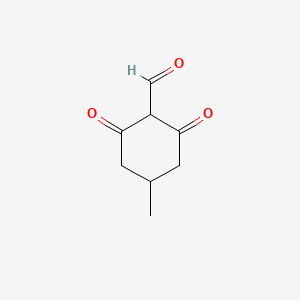
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)

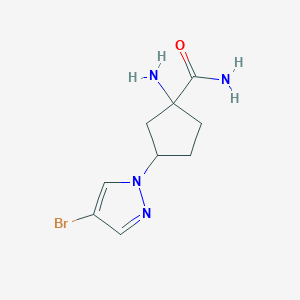
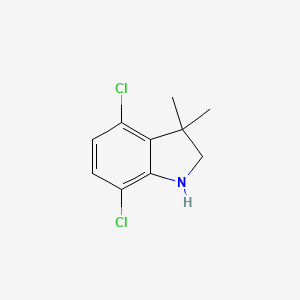

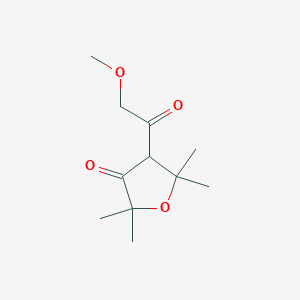
![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

